

ZK824859 Hydrochloride: An In-Depth Technical Guide to In Vivo Efficacy

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Compound of Interest

Compound Name: ZK824859 hydrochloride

Cat. No.: B7358321

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK824859 hydrochloride is a potent and selective, orally available small molecule inhibitor of urokinase plasminogen activator (uPA). This document provides a comprehensive overview of the available in vivo efficacy data for **ZK824859 hydrochloride**, with a focus on its potential therapeutic applications in neuroinflammatory and other diseases. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the preclinical evaluation of this compound.

Mechanism of Action

ZK824859 hydrochloride selectively inhibits the enzymatic activity of uPA, a serine protease that plays a crucial role in various physiological and pathological processes. uPA converts plasminogen to plasmin, which in turn degrades extracellular matrix components and activates matrix metalloproteinases (MMPs).^{[1][2]} By inhibiting uPA, **ZK824859 hydrochloride** can modulate cell adhesion, migration, and tissue remodeling, processes that are central to inflammation, tumor invasion, and metastasis.^{[1][2][3]}

The compound exhibits selectivity for uPA over other related proteases such as tissue plasminogen activator (tPA) and plasmin. The IC₅₀ values for ZK824859 are 79 nM for human uPA, 1580 nM for human tPA, and 1330 nM for human plasmin. In mouse models, it is about five-fold less potent, with an IC₅₀ of 410 nM for mouse uPA.

In Vivo Efficacy Studies

The primary in vivo efficacy data for **ZK824859 hydrochloride** comes from a study in a mouse model of Experimental Autoimmune Encephalomyelitis (EAE), a widely used model for multiple sclerosis.

Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the prophylactic efficacy of **ZK824859 hydrochloride** in preventing the onset and progression of clinical signs of EAE in mice.

Key Findings: In a chronic mouse EAE model, oral administration of **ZK824859 hydrochloride** at a dose of 50 mg/kg twice daily (b.i.d.) for 25 days completely prevented the development of clinical signs of the disease. Lower doses of 25 mg/kg and 10 mg/kg b.i.d. did not show any significant effect on clinical scores.

Data Summary:

Animal Model	Compound	Dosing Regimen	Duration	Efficacy Endpoint	Outcome
Chronic Mouse EAE	ZK824859 hydrochloride	10 mg/kg b.i.d.	25 days	Clinical Score	No effect
Chronic Mouse EAE	ZK824859 hydrochloride	25 mg/kg b.i.d.	25 days	Clinical Score	No effect
Chronic Mouse EAE	ZK824859 hydrochloride	50 mg/kg b.i.d.	25 days	Clinical Score	Complete prevention of disease development

Experimental Protocols

While the specific protocol for the **ZK824859 hydrochloride** EAE study is not publicly available, a standard protocol for inducing chronic EAE in C57BL/6 mice is detailed below. It is highly probable that a similar methodology was employed.

Induction of Chronic EAE in C57BL/6 Mice

This protocol is based on active immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.^{[4][5]}

Materials:

- Female C57BL/6 mice (8-12 weeks old)
- MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Sterile Phosphate Buffered Saline (PBS)
- Syringes and needles

Procedure:

- **Antigen Emulsion Preparation:** On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55. Ensure a stable water-in-oil emulsion is formed.
- **Immunization:** Anesthetize the mice and administer a total of 100-200 µg of MOG35-55 in 100-200 µL of the emulsion subcutaneously, typically split between two sites on the flank.
- **Pertussis Toxin Administration:** On Day 0 and Day 2, administer 100-200 ng of PTX in PBS via intraperitoneal injection.
- **Clinical Scoring:** Monitor the mice daily for clinical signs of EAE starting from Day 7 post-immunization. Use a standardized scoring system:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness

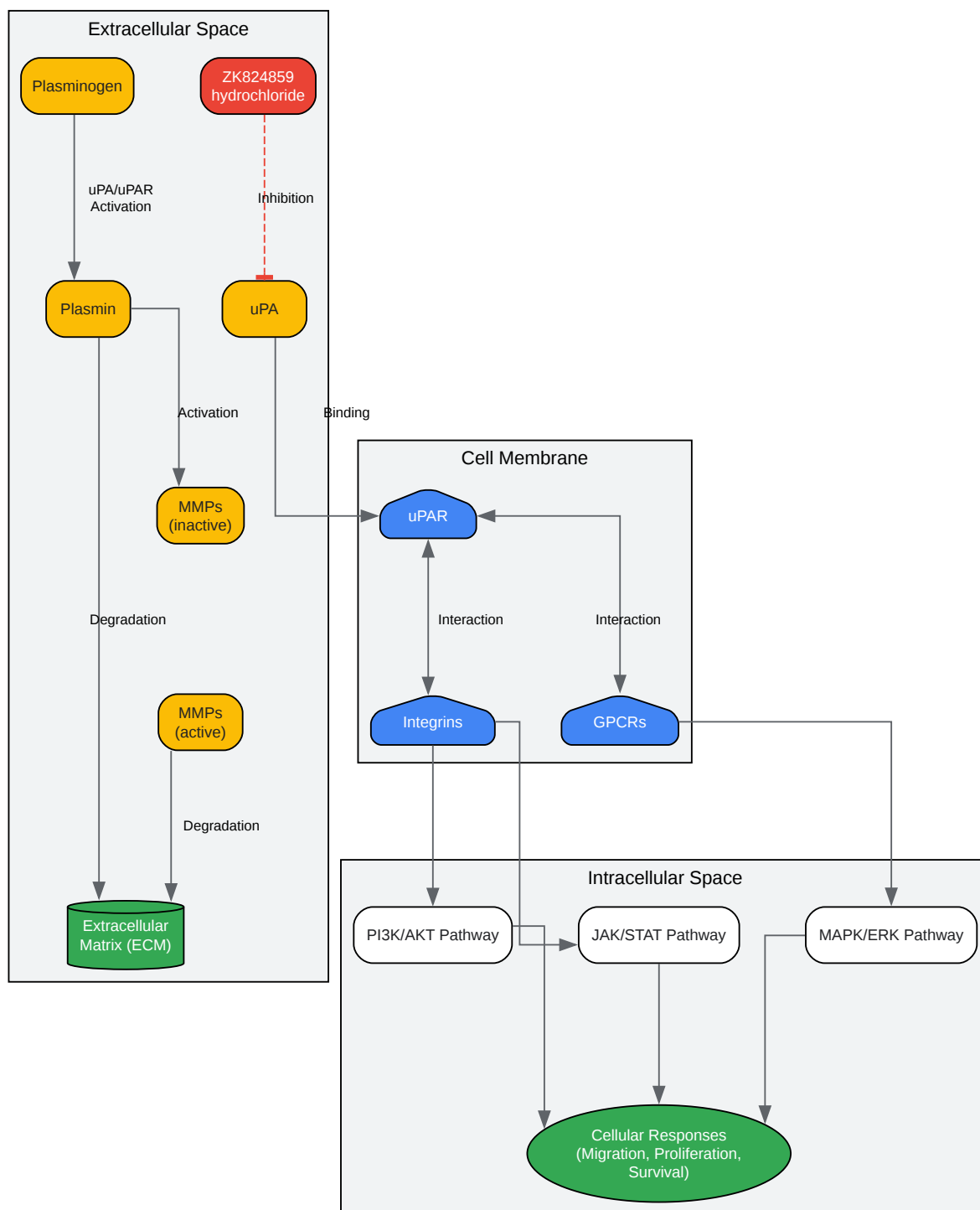
- 3: Hind limb paralysis
- 4: Hind and forelimb paralysis
- 5: Moribund or dead
- Compound Administration: **ZK824859 hydrochloride** would be administered orally (e.g., by gavage) twice daily, starting from the day of immunization (prophylactic model) and continuing for the duration of the study (e.g., 25 days).

Signaling Pathways and Visualizations

The inhibition of uPA by **ZK824859 hydrochloride** interferes with a complex signaling network that is crucial in neuroinflammation.

uPA/uPAR Signaling Pathway in Neuroinflammation

The binding of uPA to its receptor, uPAR, on the surface of cells like microglia and infiltrating immune cells, initiates a cascade of events.^[6] This includes the generation of plasmin, which can degrade the extracellular matrix, facilitating cell migration across the blood-brain barrier. Furthermore, the uPA/uPAR complex can interact with other cell surface receptors, such as integrins and G-protein coupled receptors, to activate intracellular signaling pathways like PI3K/AKT, JAK/STAT, and MAPK/ERK.^[7] These pathways regulate cellular processes including proliferation, migration, and survival, all of which are implicated in the pathogenesis of neuroinflammatory diseases.^[7]



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Caption: uPA/uPAR signaling and its inhibition by ZK824859.

Experimental Workflow for EAE Study

The following diagram illustrates a typical workflow for a prophylactic in vivo efficacy study of **ZK824859 hydrochloride** in the EAE model.

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